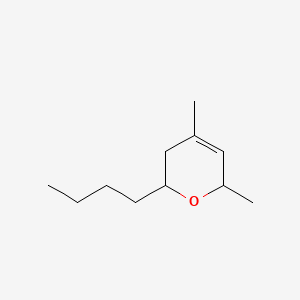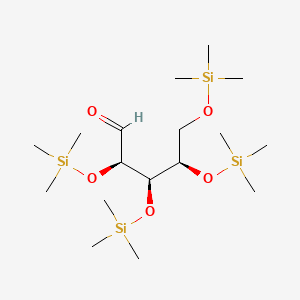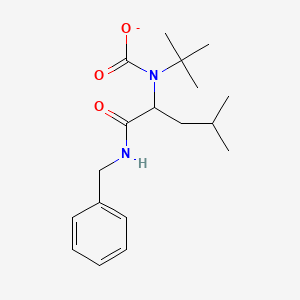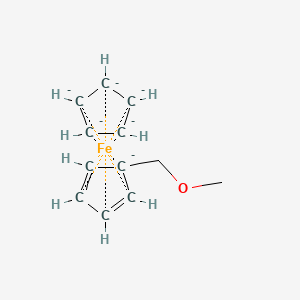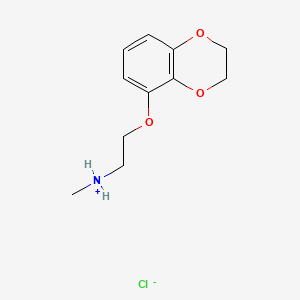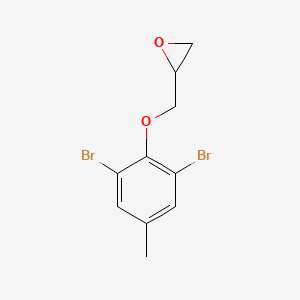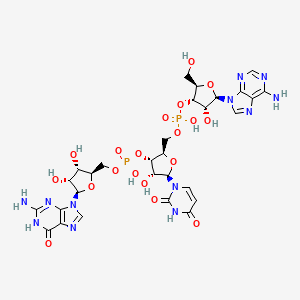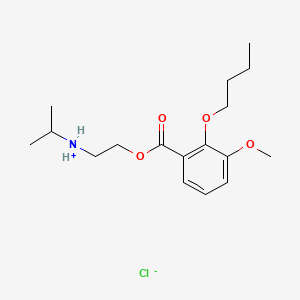
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with butoxy and methoxy groups, and an isopropylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butoxy and methoxy groups through etherification reactions. The esterification of the benzoic acid derivative with 2-(isopropylamino)ethanol is then carried out under acidic conditions to form the ester. Finally, the hydrochloride salt is obtained by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The butoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-methoxy-, ethyl ester: This compound shares a similar benzoic acid core but lacks the butoxy and isopropylaminoethyl ester groups.
Benzoic acid, 2-butoxy-, ethyl ester: Similar to the target compound but without the methoxy and isopropylaminoethyl ester groups.
Uniqueness
The presence of both butoxy and methoxy groups, along with the isopropylaminoethyl ester moiety, makes benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride unique
Eigenschaften
CAS-Nummer |
23966-71-4 |
|---|---|
Molekularformel |
C17H28ClNO4 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-5-6-11-21-16-14(8-7-9-15(16)20-4)17(19)22-12-10-18-13(2)3;/h7-9,13,18H,5-6,10-12H2,1-4H3;1H |
InChI-Schlüssel |
XUWZZJXBIFVOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH2+]C(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
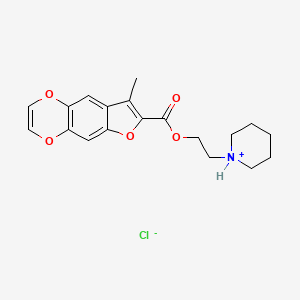

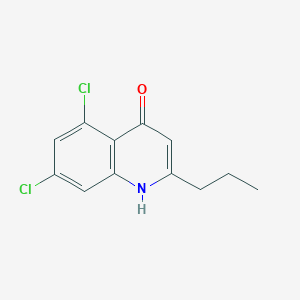
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
